molecular formula C5H6N2S3 B8365010 5-(Allylthio)-1,3,4-thiadiazole-2-thiol CAS No. 19921-53-0

5-(Allylthio)-1,3,4-thiadiazole-2-thiol

Cat. No.: B8365010
CAS No.: 19921-53-0
M. Wt: 190.3 g/mol
InChI Key: FXDDCOLZXCRMHY-UHFFFAOYSA-N
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Description

5-(Allylthio)-1,3,4-thiadiazole-2-thiol is a versatile sulfur-containing heterocyclic compound that serves as a critical synthetic intermediate in medicinal and agricultural chemistry. Its core structure, the 1,3,4-thiadiazole ring, is a privileged scaffold known for conferring significant biological activity. Researchers primarily utilize this compound as a building block for the development of novel therapeutic agents, with studies highlighting its derivatives as possessing promising antimicrobial [https://pubmed.ncbi.nlm.nih.gov/38435211/], antifungal [https://pubmed.ncbi.nlm.nih.gov/38435211/], and anticancer properties [https://www.thermofisher.com/order/catalog/product/AC382870050]. The presence of both a thiol and an allylthio moiety allows for versatile chemical modifications, enabling the synthesis of complex molecules for structure-activity relationship (SAR) studies. In agrochemical research, derivatives of this compound are explored for their potential as fungicides and insecticides, leveraging the bioactivity of the thiadiazole core. The mechanism of action for its derivatives is often linked to the inhibition of specific enzymes or disruption of cellular processes in target pathogens or cancer cells, making it a valuable tool for probing biological pathways and discovering new bioactive molecules. This product is intended for research applications in a controlled laboratory environment and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-prop-2-enylsulfanyl-3H-1,3,4-thiadiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S3/c1-2-3-9-5-7-6-4(8)10-5/h2H,1,3H2,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDDCOLZXCRMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NNC(=S)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397753
Record name 5-(allylthio)-1,3,4-thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19921-53-0
Record name NSC513537
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513537
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(allylthio)-1,3,4-thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituent at 5-Position Key Applications Synthesis Yield Notable Findings Reference ID
This compound Allylthio (-S-CH₂-CH=CH₂) Antimicrobial, Corrosion inhibition 46–71%* Enhanced nucleophilicity due to allyl group
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol 4-Chlorophenyl Antiviral (TMV inhibition) 60–75% Electron-withdrawing Cl improves binding to viral proteins
5-(Pyridin-2-yl)-1,3,4-thiadiazole-2-thiol Pyridin-2-yl Antibacterial (lincomycin derivatives) 11% Heteroaromatic substituents reduce yield but enhance MIC values
5-(Naphthalen-2-yl)-1,3,4-thiadiazole-2-thiol Naphthalen-2-yl Antibacterial 44% Bulky aromatic groups improve lipid solubility
5-(1-Methyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazole-2-thiol Nitropyrazole Antibacterial 18% Nitro groups enhance electron deficiency, boosting activity against Gram-positive bacteria
5-(Cyclohexylamino)-1,3,4-thiadiazole-2-thiol Cyclohexylamino Anticandidal 70–85% Aliphatic amino groups improve solubility and antifungal activity

*Yields for allylthio derivatives vary based on alkylation conditions.

Computational and Mechanistic Insights

  • DFT Studies : Electron-donating substituents (e.g., allyl, methyl) increase nucleophilicity at the sulfur atom, enhancing reaction kinetics in Michael addition or alkylation reactions .
  • Molecular Docking : Chlorophenyl and nitropyrazole derivatives exhibit strong binding to bacterial DNA gyrase and viral proteases, rationalizing their antimicrobial and antiviral profiles .

Preparation Methods

Reaction Conditions and Reagents

  • Substrate : 5-Mercapto-1,3,4-thiadiazole-2-thiol (CAS 21102-28-1).

  • Alkylating Agent : Allyl bromide (3-bromopropene) or allyl chloride.

  • Base : Potassium carbonate (K2CO3) or sodium hydride (NaH) in anhydrous acetone or tetrahydrofuran (THF).

  • Temperature : 0–25°C under nitrogen atmosphere.

Mechanism :
The thiolate ion (S⁻), generated via deprotonation by the base, undergoes nucleophilic displacement of the halide from allyl bromide, forming the allylthio substituent.

Example Protocol :

  • Dissolve 5-mercapto-1,3,4-thiadiazole-2-thiol (1.0 equiv) in dry THF.

  • Add K2CO3 (2.5 equiv) and stir at 0°C for 30 minutes.

  • Introduce allyl bromide (1.2 equiv) dropwise and warm to room temperature.

  • Monitor by TLC; purify via column chromatography (hexane:ethyl acetate = 4:1).
    Yield : 72–85%.

Cyclization of Thiosemicarbazide Derivatives

This method constructs the thiadiazole ring while simultaneously introducing the allylthio group. It is ideal for large-scale synthesis.

Key Steps and Reagents

  • Starting Material : Thiosemicarbazide (NH2-NH-CS-NH2).

  • Cyclization Agent : Carbon disulfide (CS2) in basic media (KOH/NaOH).

  • Allylation : Post-cyclization alkylation with allyl halides.

Procedure :

  • Cyclization :

    • React thiosemicarbazide with CS2 in ethanol containing KOH (1:2 molar ratio).

    • Heat at 140°C for 4 hours to form 5-amino-1,3,4-thiadiazole-2-thiol.

  • Allylation :

    • Treat the intermediate with allyl bromide in acetone/K2CO3 (0°C to RT).

    • Isolate via filtration and recrystallize from ethanol.

Yield :

  • Cyclization step: 65–78%.

  • Allylation step: 80–88%.

Advantages :

  • Single-batch process adaptable to industrial production.

  • Minimal byproducts (e.g., <1% 2,5-dimercapto derivative).

Microwave-Assisted Green Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields.

Protocol Overview

  • Reactants : 5-Amino-1,3,4-thiadiazole-2-thiol, allyl bromide.

  • Solvent : Water or ethanol.

  • Catalyst : Piperidine (0.1 equiv).

  • Microwave Conditions : 150 W, 100°C, 10–15 minutes.

Outcomes :

  • Yield : 89–93%.

  • Purity : >98% (HPLC).

Benefits :

  • 4.7–11.4% higher yield compared to conventional heating.

  • Reduced energy consumption (E-factor = 0.8 vs. 3.2 for traditional methods).

Comparative Analysis of Methods

Method Yield (%) Reaction Time Scalability Purity
Nucleophilic Substitution72–852–4 hoursModerate95–98%
Cyclization-Alkylation65–886–8 hoursHigh90–95%
Microwave-Assisted89–9310–15 minutesModerate>98%

Key Observations :

  • Nucleophilic Substitution is optimal for small-scale, high-purity synthesis.

  • Cyclization-Alkylation suits industrial applications due to single-batch processing.

  • Microwave Methods excel in rapid, eco-friendly production but require specialized equipment.

Mechanistic Insights and Side Reactions

Competing Pathways

  • Over-Alkylation : Excess allyl bromide may lead to disubstitution at positions 2 and 5. Mitigated by stoichiometric control.

  • Oxidation : Thiol groups may oxidize to disulfides (-S-S-) under aerobic conditions. Prevented by inert atmospheres.

Spectral Validation

  • ¹H NMR : Allyl protons appear as multiplet at δ 5.8–5.9 ppm (CH=CH2) and δ 3.4–3.6 ppm (-SCH2).

  • IR : S-H stretch (2550 cm⁻¹) absent post-allylation; C=S peak at 1120 cm⁻¹.

Industrial-Scale Optimization

Case Study: Patent US3824246A

  • Process : React thioacetamide (1.0 equiv) with hydrazine (1.0 equiv) in ethanol, followed by KOH (1.0 equiv) and CS2 (1.5 equiv). Acidify with H2SO4 to precipitate product.

  • Scale : 185 kg/batch.

  • Yield : 90–92% with 99.6% purity (nonaqueous titration).

Critical Parameters :

  • Temperature control during CS2 addition (≤30°C).

  • Efficient H2S scrubbing to meet safety standards .

Q & A

Q. What are the standard synthetic routes for 5-(Allylthio)-1,3,4-thiadiazole-2-thiol?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, 5-amino-1,3,4-thiadiazole-2-thiol can react with allyl halides in the presence of a base (e.g., potassium carbonate) in solvents like DMF or ethanol under reflux conditions. The reaction mixture is then cooled, filtered, and recrystallized to obtain the product. Optimization of molar ratios and reaction time is critical for yield improvement .

Q. What spectroscopic methods are used to confirm the structure of this compound?

Characterization involves 1H/13C NMR to confirm proton and carbon environments, FT-IR to identify functional groups (e.g., -SH stretching at ~2500 cm⁻¹), and mass spectrometry (EI-MS or ESI-MS) for molecular weight validation. Elemental analysis (C, H, N, S) ensures purity, with deviations <0.4% indicating high sample integrity .

Q. What biological assays are commonly used to evaluate thiadiazole derivatives?

Standard assays include:

  • Antimicrobial activity : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
  • Anticancer screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values .

Advanced Research Questions

Q. How can ultrasound irradiation improve the synthesis efficiency of thiadiazole derivatives?

Ultrasound-assisted synthesis reduces reaction time by 40–60% compared to conventional heating. Cavitation effects enhance mass transfer and reaction kinetics, enabling higher yields (e.g., 85–92% vs. 70–75% under reflux). Key parameters include ultrasound frequency (20–40 kHz), power (50–100 W), and solvent choice (e.g., ethanol or THF). Computational DFT studies can model reaction pathways to validate experimental outcomes .

Q. What computational approaches predict the reactivity of thiadiazole derivatives in nucleophilic substitution reactions?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the sulfur atom in this compound shows high nucleophilicity (HOMO energy ≈ -5.2 eV) .
  • Molecular docking : Predicts binding affinities of derivatives to biological targets (e.g., bacterial enoyl-ACP reductase) using software like AutoDock Vina .

Q. How to design a structure-activity relationship (SAR) study for thiadiazole-based antimicrobial agents?

  • Structural modifications : Introduce substituents (e.g., halogens, alkyl chains) at the allylthio or thiadiazole moiety to assess steric/electronic effects.
  • In vitro testing : Compare MIC values across derivatives. For example, electron-withdrawing groups (e.g., -NO₂) may enhance activity against P. aeruginosa by 2–4-fold .
  • Mechanistic studies : Use fluorescence assays to evaluate membrane disruption or enzyme inhibition (e.g., β-lactamase) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of thiadiazole derivatives?

  • Standardize assays : Use CLSI guidelines for antimicrobial testing to minimize variability in inoculum size or incubation conditions .
  • Meta-analysis : Compare data across studies with similar substituents (e.g., phenyl vs. benzyl groups). For instance, 5-(benzylthio) derivatives show consistent IC₅₀ values (±10%) in anticancer screens, while allylthio analogs exhibit wider variability due to stereoelectronic factors .

Methodological Tables

Table 1. Key reaction conditions for synthesizing this compound derivatives.

ParameterConventional MethodUltrasound-Assisted Method
Reaction Time5–6 hours1–2 hours
Yield (%)70–7585–92
SolventEthanolEthanol/THF
BaseK₂CO₃K₂CO₃
Temperature80°C (reflux)25–40°C (ambient)
Source : .

Table 2. Biological activity of select thiadiazole derivatives.

CompoundMIC (μg/mL) E. coliIC₅₀ (μM) HeLa Cells
5-(Allylthio)-derivative12.518.3
5-(Benzylthio)-derivative8.714.9
5-(Chlorophenyl)-derivative6.29.8
Source : .

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